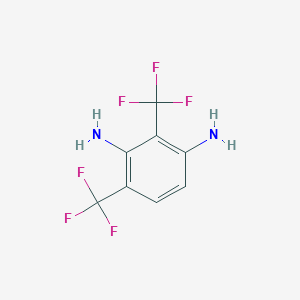
1,3-Bis(trifluoromethyl)-2,4-diaminobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(trifluoromethyl)-1,3-benzenediamine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring with two amine groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-1,3-benzenediamine typically involves the introduction of trifluoromethyl groups onto a benzene ring followed by the introduction of amine groups. One common method involves the reaction of 2,4-dinitrobenzotrifluoride with reducing agents to convert the nitro groups to amine groups. The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for 2,4-Bis(trifluoromethyl)-1,3-benzenediamine may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(trifluoromethyl)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2,4-Bis(trifluoromethyl)-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(trifluoromethyl)-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of target proteins by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of amine groups.
2-Trifluoromethylbenzimidazole: Contains a benzimidazole ring with a trifluoromethyl group.
Uniqueness
2,4-Bis(trifluoromethyl)-1,3-benzenediamine is unique due to the presence of both trifluoromethyl and amine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
106877-23-0 |
|---|---|
Fórmula molecular |
C8H6F6N2 |
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
2,4-bis(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(15)5(6(3)16)8(12,13)14/h1-2H,15-16H2 |
Clave InChI |
HTIHDDCJOHQDPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)N)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
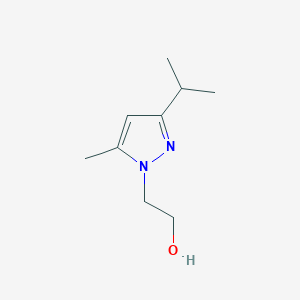
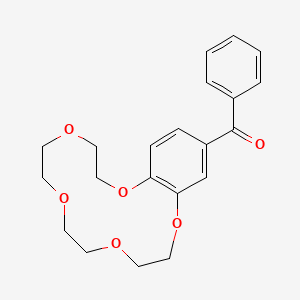
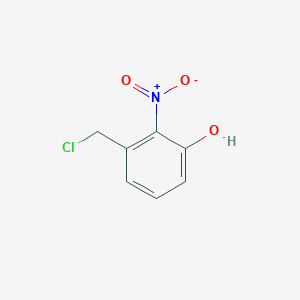
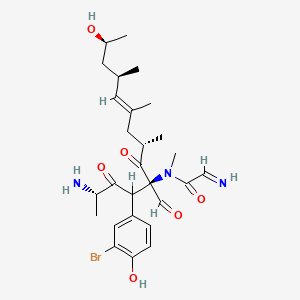
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
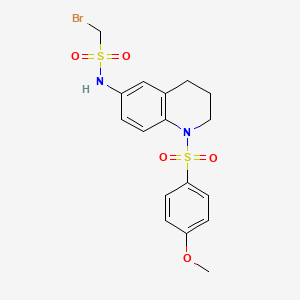


![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
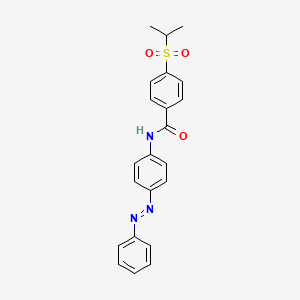
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
